molecular formula C8H9Cl2N3 B581116 N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine CAS No. 1289387-98-9

N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine

Cat. No.: B581116
CAS No.: 1289387-98-9
M. Wt: 218.081
InChI Key: ZURSGPRGPGZSLN-UHFFFAOYSA-N
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Description

N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C₈H₉Cl₂N₃. It is known for its unique structure, which includes a cyclopropane ring attached to a pyrimidine moiety substituted with two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine typically involves the reaction of 2,6-dichloropyrimidine with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    N-((2,6-Dichloropyrimidin-4-yl)methyl)cyclopropanamine derivatives: Compounds with similar structures but different substituents on the pyrimidine or cyclopropane rings.

    2,6-Dichloropyrimidine derivatives: Compounds with different functional groups attached to the pyrimidine ring.

    Cyclopropanamine derivatives: Compounds with different substituents on the cyclopropane ring.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and a dichloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(2,6-dichloropyrimidin-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-3-6(12-8(10)13-7)4-11-5-1-2-5/h3,5,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURSGPRGPGZSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693765
Record name N-[(2,6-Dichloropyrimidin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-98-9
Record name 4-Pyrimidinemethanamine, 2,6-dichloro-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,6-Dichloropyrimidin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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